2',4'-Dichloro-2,2-dimethylpropiophenone
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Overview
Description
2’,4’-Dichloro-2,2-dimethylpropiophenone is a chemical compound with the molecular formula C11H12Cl2O. It is also known by its IUPAC name, 1-(2,4-dichlorophenyl)-2,2-dimethyl-1-propanone. This compound is a colorless oil and is primarily used as an intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,4’-Dichloro-2,2-dimethylpropiophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 2,4-dichlorobenzene with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of 2’,4’-Dichloro-2,2-dimethylpropiophenone often involves large-scale batch processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization. The use of continuous flow reactors is also being explored to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dichloro-2,2-dimethylpropiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’,4’-Dichloro-2,2-dimethylpropiophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’,4’-Dichloro-2,2-dimethylpropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzophenone: Similar in structure but lacks the dimethylpropanone group.
2,4-Dichlorophenylacetic acid: Contains a carboxylic acid group instead of the ketone group.
2,4-Dichlorophenylacetone: Similar but with a different alkyl group attached to the phenyl ring.
Uniqueness
2’,4’-Dichloro-2,2-dimethylpropiophenone is unique due to its specific combination of dichlorophenyl and dimethylpropanone groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific synthetic and industrial applications .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c1-11(2,3)10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWQVMZQYPUIRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642481 |
Source
|
Record name | 1-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-57-9 |
Source
|
Record name | 1-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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